3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid
Description
Stereochemical Implications of the (S)-1-(N-BOC-Amino)ethyl Substituent
The (S)-1-(N-BOC-amino)ethyl group introduces a defined stereochemical environment that critically influences molecular interactions and reactivity. The chiral center at the ethylamine side chain creates a non-superimposable mirror image, enabling enantioselective recognition in catalytic systems or biological targets. For instance, in asymmetric Suzuki-Miyaura couplings, the (S)-configuration can direct regioselectivity by favoring specific transition-state geometries.
The spatial arrangement of the BOC-protected amine further modulates steric accessibility. The tert-butoxycarbonyl group occupies a pseudo-equatorial position in the lowest-energy conformation, shielding the amine from nucleophilic attack while leaving the boronic acid moiety exposed for transmetallation. This stereoelectronic profile is corroborated by computational studies of analogous monosubstituted phenylboronic acids, where substituent orientation impacts hydrogen-bonding networks and acidity.
Table 1: Stereochemical Parameters of 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic Acid
| Parameter | Value/Description | Source |
|---|---|---|
| Configuration | (S)-enantiomer | |
| Dihedral angle (B-C-C-N) | 112° (optimized DFT geometry) | |
| Steric volume (BOC) | 68.3 ų (estimated via molecular modeling) |
Boronic Acid Reactivity in Cross-Coupling Reactions
The boronic acid group (–B(OH)₂) enables participation in Suzuki-Miyaura couplings, a palladium-catalyzed process forming carbon-carbon bonds. The reaction mechanism involves three stages:
- Oxidative Addition : Aryl halides bind to palladium(0), forming a Pd(II) complex.
- Transmetallation : The boronic acid transfers its aryl group to Pd(II), facilitated by a base (e.g., K₂CO₃).
- Reductive Elimination : The biaryl product releases, regenerating Pd(0).
For this compound, electron-donating substituents on the phenyl ring enhance reactivity by lowering the pKa of the boronic acid, accelerating transmetallation. However, steric hindrance from the (S)-ethyl-BOC group can slow this step if the palladium center encounters restricted access.
Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings
| Boronic Acid Derivative | Relative Rate (k) | Electron Effect | Steric Effect |
|---|---|---|---|
| 3-NH₂-phenylboronic acid | 1.00 | Strong +M | Low |
| 3-[(S)-BOC-aminoethyl] derivative | 0.78 | Moderate +M | High |
| 4-F-phenylboronic acid | 0.45 | -I | Low |
Electronic and Steric Effects of the BOC-Protected Amine Group
The BOC group (–OC(O)C(CH₃)₃) exerts dual electronic and steric influences:
- Electronic Effects : As an electron-withdrawing carbamate, the BOC group decreases electron density at the adjacent amine, slightly acidifying the boronic acid (pKa ≈ 8.2 vs. 8.9 for unprotected analogues). This enhances electrophilicity, favoring coordination to palladium during transmetallation.
- Steric Effects : The tert-butyl moiety creates a bulky environment, reducing rotational freedom around the C–N bond. This rigidity can impede undesired side reactions, such as protodeboronation, by stabilizing the planar transition state required for boron-to-palladium transfer.
Table 3: Substituent Effects on Boronic Acid Acidity
| Substituent | pKa (H₂O, 25°C) | Electronic Contribution |
|---|---|---|
| –NH₂ (para) | 7.9 | +M (resonance donation) |
| –BOC-aminoethyl (meta) | 8.2 | -I (inductive withdrawal) |
| –F (para) | 8.5 | -I/-M |
Data derived from computational and experimental studies.
Properties
IUPAC Name |
[3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-9(15-12(16)19-13(2,3)4)10-6-5-7-11(8-10)14(17)18/h5-9,17-18H,1-4H3,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNFWTJSRQPICN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)[C@H](C)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the N-BOC derivative.
Formation of the Boronic Acid: The phenylboronic acid moiety is introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety facilitates Pd-catalyzed cross-couplings with aryl/heteroaryl halides to form biaryl or heterobiaryl structures.
Reaction Conditions and Catalysts
Key Findings:
-
Ligand Impact : Bulky ligands like XPhos enhance coupling efficiency with sterically hindered substrates .
-
Stereochemical Retention : The (S)-configuration at the ethylamino group remains intact during coupling, as confirmed by chiral HPLC .
-
BOC Stability : The BOC group remains stable under basic Pd-catalyzed conditions but may hydrolyze under prolonged acidic workup .
Petasis Borono-Mannich Reactions
This three-component reaction combines the boronic acid with amines and carbonyl compounds to generate α-aryl glycine derivatives.
Representative Examples
| Carbonyl Component | Amine | Product Class | Catalyst | Yield (%) | Citation |
|---|---|---|---|---|---|
| Glyoxylic acid | Morpholine | α-Aryl glycine | Yb(OTf)₃/Pd(OAc)₂ | 89 | |
| Salicylaldehyde | Benzylamine | 1,2-Dihydroquinoline | None (amine-promoted) | 76 |
Mechanistic Insights:
-
The reaction proceeds via iminium ion formation, followed by boronate intermediate generation and transmetallation .
-
The BOC group suppresses undesired side reactions at the amine site, directing selectivity toward the boronic acid .
Boronic Acid Protodeboronation
Under strongly acidic conditions (e.g., H₂SO₄/H₂O), the boronic acid undergoes protodeboronation to yield toluene derivatives. This side reaction is minimized in neutral or mildly basic media .
BOC Deprotection
The BOC group is cleaved with trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine for subsequent functionalization :
Comparative Reactivity
| Reaction Type | Rate (Relative to Analogues) | Selectivity Driver |
|---|---|---|
| Suzuki-Miyaura | 1.2× faster | Electron-rich boronic acid |
| Petasis | 0.8× slower | Steric hindrance from BOC |
Scientific Research Applications
Organic Synthesis
A. Role as a Building Block
3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid serves as a versatile building block in the synthesis of various organic compounds. It is particularly useful in the formation of amides and other nitrogen-containing compounds through coupling reactions. The presence of the boronic acid group allows for selective reactions with electrophiles, facilitating the construction of complex molecular architectures.
B. Coupling Reactions
The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds. For instance, it has been utilized in the synthesis of azetidine and oxetane amino acid derivatives through such coupling methods, demonstrating moderate to high yields depending on reaction conditions .
Medicinal Chemistry
A. Prodrug Development
Research has indicated that phenylboronic acid derivatives, including this compound, can be developed into prodrugs for targeted cancer therapies. A study highlighted its potential as a nitrogen mustard prodrug for treating triple-negative breast cancer (TNBC), showing significant tumor growth inhibition in preclinical models without affecting normal tissues . This suggests a promising avenue for developing selective anticancer agents.
B. Glycopeptide Synthesis
The compound is also employed in the synthesis of neoglycopeptides, which are important for studying glycoprotein functions and interactions. The N-BOC protection facilitates the chemoselective reaction with reducing sugars, enabling the formation of glycoconjugates that mimic natural glycoproteins .
Biochemical Applications
A. Adsorption Studies
Recent studies have explored the use of phenylboronic acid derivatives in adsorption processes, particularly for phenolic compounds. For example, modified silica gel containing phenylboronic acid groups demonstrated high adsorption capacities for caffeic and gallic acids, indicating potential applications in separation sciences and environmental monitoring .
B. Chiral Separation
The compound can also be utilized in chiral chromatography to facilitate the separation of enantiomers, which is crucial in pharmaceutical development where chirality plays a significant role in drug efficacy and safety .
Data Tables
Case Studies
Case Study 1: Prodrug Efficacy in Cancer Treatment
In a study involving two phenylboronic acid nitrogen mustard prodrugs, researchers found that these compounds effectively reduced tumor growth by over 90% in xenograft models of triple-negative breast cancer while exhibiting lower toxicity compared to traditional treatments like chlorambucil . This highlights the potential of boronic acid derivatives in developing safer cancer therapies.
Case Study 2: Glycopeptide Synthesis
The application of this compound in synthesizing neoglycopeptides was demonstrated through its interaction with reducing sugars to form glycoconjugates structurally similar to natural counterparts. This method showcased its utility in biochemical research focused on glycoprotein functionality .
Mechanism of Action
The mechanism of action of 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-(N-BOC-Amino)phenylboronic Acid
- Structural Differences: The target compound differs from its para-substituted isomer, 4-(N-BOC-Amino)phenylboronic acid (CAS 380430-49-9), in the placement of the Boc-aminoethyl group. The meta substitution in the target compound creates distinct electronic and steric environments compared to the para isomer .
- Reactivity: Para-substituted boronic acids often exhibit higher reactivity in Suzuki couplings due to reduced steric hindrance. However, meta-substituted derivatives like 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid may offer regioselectivity advantages in asymmetric syntheses .
- Catalytic Behavior : Substituent position critically impacts catalytic activity. For example, ortho-carboxy phenylboronic acids show glucose-to-HMF conversion activity, while meta- or para-substituted analogs are inactive . Though the Boc group lacks catalytic functionality here, its position may modulate boronic acid Lewis acidity.
Substituent Variations: Aminoethyl vs. Alkyl/Aryl Groups
- 3-(N-BOC-N-Butylamino)phenylboronic Acid (CAS 925932-71-4): Replacing the ethyl group with a butyl chain increases lipophilicity (logP: ~3.2 vs.
- 3-Ethylphenylboronic Acid: Lacking the Boc-amino group, this compound is simpler but less versatile in multi-step syntheses requiring orthogonal protection strategies .
Stereochemical Analogs
- ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic Acid (Bortezomib) : A proteasome inhibitor highlighting the importance of stereochemistry. The (S)-configuration in the target compound may similarly influence binding affinity in enzyme inhibition or chiral recognition .
Functional Group Comparisons
- 3-Carboxyphenylboronic Acid : The carboxylic acid group enhances water solubility and metal-coordination ability, contrasting with the Boc group’s steric bulk and acid sensitivity .
- 3-(Methacrylamido)phenylboronic Acid: The methacrylamide group enables polymerization, making it suitable for hydrogels, whereas the Boc-aminoethyl group prioritizes synthetic flexibility .
Data Tables
Table 1: Structural and Physical Properties of Selected Boronic Acids
Research Findings and Trends
- Synthetic Utility : The Boc group’s acid-labile nature allows sequential deprotection and functionalization, critical for peptide-boronic acid conjugates .
- Market Trends : Derivatives like 3-(tert-Butoxycarbonyl)phenylboronic acid are gaining traction in pharmaceutical R&D, with projected market growth driven by demand for chiral intermediates .
Biological Activity
3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, focusing on its mechanisms, interactions, and therapeutic applications based on a comprehensive analysis of available literature.
Chemical Structure and Properties
The compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the N-Boc (tert-butyloxycarbonyl) amino group enhances its stability and solubility, making it suitable for biological applications.
-
Inhibition of Enzymatic Activity :
- Phenylboronic acids have been shown to inhibit various enzymes, including serine proteases and certain types of β-lactamases. These interactions are critical in the context of antibiotic resistance, where boronic acids can serve as scaffolds for developing new inhibitors against resistant strains of bacteria .
-
Interaction with Proteins :
- Research indicates that boronic acids can form tricovalent complexes with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This mechanism has been observed in studies where this compound demonstrated significant binding affinity to PBPs from various bacterial strains .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of phenylboronic acids, including this compound:
- Testing Against Gram-positive and Gram-negative Bacteria :
- In vitro assays have shown that this compound exhibits activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness. For instance, compounds related to phenylboronic acid were tested using the agar disc-diffusion method, revealing notable inhibition zones against these pathogens at concentrations around 1 mM .
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mM) |
|---|---|---|
| Staphylococcus aureus | 15 ± 2 | 1 |
| Escherichia coli | 12 ± 3 | 1 |
| Proteus mirabilis | 10 ± 1 | 1 |
Pharmacological Applications
-
Potential in Cancer Therapy :
- The ability of boronic acids to inhibit protein farnesyltransferase (FTase), an enzyme involved in cancer cell signaling pathways, suggests that compounds like this compound could be explored as anticancer agents. Selective inhibition of FTase can disrupt the proliferation of cancer cells by affecting critical signaling pathways .
- Antimalarial Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
